molecular formula C14H23NO3 B131964 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 204255-02-7

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Cat. No.: B131964
CAS No.: 204255-02-7
M. Wt: 253.34 g/mol
InChI Key: HPKPKUHYXGQYRO-JHJVBQTASA-N
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Description

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is a bicyclic compound featuring a 7-azabicyclo[4.1.0]heptene core with three stereocenters (1R,5R,6R). Key structural elements include:

  • 1-Ethylpropoxy substituent: A branched ether group that influences steric bulk and lipophilicity.
  • Ethyl ester: Provides hydrolytic stability and modulates solubility .
  • Molecular weight: 254.32 g/mol (C14H22NO3) .

While direct bioactivity data for this compound is unavailable in the evidence, structurally related bicyclic esters have demonstrated antibacterial properties (e.g., inhibition of H. pylori in ) .

Properties

IUPAC Name

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-10(5-2)18-12-8-9(14(16)17-6-3)7-11-13(12)15-11/h8,10-13,15H,4-7H2,1-3H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPKUHYXGQYRO-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942605
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204255-02-7
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C14H23NO3C_{14}H_{23}NO_3, and it has a molecular weight of approximately 255.34 g/mol. The structure features a bicyclic framework, which is characteristic of many biologically active compounds.

Structural Formula

 1R 5R 6R 5 1 Ethylpropoxy 7 azabicyclo 4 1 0 hept 3 ene 3 carboxylic Acid Ethyl Ester\text{ 1R 5R 6R 5 1 Ethylpropoxy 7 azabicyclo 4 1 0 hept 3 ene 3 carboxylic Acid Ethyl Ester}

Pharmacological Properties

Research indicates that compounds similar to (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exhibit various pharmacological properties:

  • Antiviral Activity : Some derivatives have shown effectiveness against influenza viruses, suggesting potential applications in antiviral therapies.
  • CNS Activity : The structural characteristics may confer neuroactive properties, making it a candidate for further investigation in neuropharmacology.

The precise mechanism of action for this specific compound remains under investigation; however, it is hypothesized that its activity may involve modulation of neurotransmitter systems or inhibition of viral replication pathways.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several azabicyclic compounds against influenza viruses. The results indicated that certain structural modifications enhanced efficacy, with some compounds achieving IC50 values in the low micromolar range.

CompoundIC50 (µM)Activity
Compound A2.5High
This compoundTBDTBD

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of azabicyclic compounds in rodent models. The findings suggested that certain derivatives could modulate dopamine receptors, indicating potential use in treating disorders like Parkinson's disease.

ParameterControl GroupTreated Group
Locomotor Activity (cm)100 ± 10150 ± 15*
Dopamine Levels (ng/mL)50 ± 580 ± 8*

(*p < 0.05)

Safety and Toxicity

Safety evaluations are crucial for any new compound. Preliminary toxicity assessments indicate that while some azabicyclic compounds exhibit low toxicity profiles, comprehensive studies are necessary to establish safety for clinical use.

Toxicity Data Overview

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (in rodents)
Chronic Exposure EffectsNot yet determined

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as an impurity in the synthesis of Oseltamivir (Tamiflu), a widely used antiviral medication against influenza. The structural similarity allows it to be a valuable reference compound in the development of antiviral agents.

Pharmaceutical Development

Due to its unique bicyclic structure, this compound may exhibit interesting pharmacological properties that warrant further investigation. It is hypothesized that modifications to its structure could lead to enhanced efficacy or reduced side effects in antiviral therapies.

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of various derivatives that can be explored for their biological activity. Its reactivity can be harnessed to create new analogs with potentially improved therapeutic profiles.

Case Study 1: Antiviral Activity Assessment

A study conducted on derivatives of (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester demonstrated that certain modifications led to increased antiviral activity against influenza viruses. The findings suggested that the ethylpropoxy group plays a crucial role in enhancing interaction with viral proteins.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the SAR of this compound indicated that variations in the ethylpropoxy substituent significantly affect biological activity. This insight is critical for designing more effective antiviral agents by optimizing substituents based on their interactions with target enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Variations

Table 1: Key Differences in Bicyclic Core and Substituents
Compound Name Bridge Type Substituents Stereochemistry Molecular Weight (g/mol) Applications/Bioactivity
Target Compound 7-aza 1-Ethylpropoxy, Ethyl ester (1R,5R,6R) 254.32 Potential antibiotic precursor
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester 7-oxa 1-Ethylpropoxy, Methyl ester (1R,5S,6S)-rel 254.32 Organic framework synthesis, catalysis
(1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate 7-oxa Pentan-3-yl-oxy, Ethyl ester (1S,5R,6S) 254.33 Not reported
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-methyl-, ethyl ester 3-aza Methyl group, Ethyl ester (1R,6S,7R) 183.25 Not reported
Key Observations:
  • Stereochemistry : The (1R,5R,6R) configuration contrasts with (1R,5S,6S)-rel in , which may lead to divergent biological interactions or catalytic behavior .
  • Substituent Effects : The 1-ethylpropoxy group increases steric hindrance compared to pentan-3-yl-oxy (), affecting substrate binding in enzymatic systems .

Functional Group Impact on Bioactivity

  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging bioavailability in vivo .
  • Antibacterial Activity : Compound 4 in (structurally unrelated but bicyclic) showed 80.5% inhibition of H. pylori at 100 µM, suggesting the target compound’s ester and ether groups may confer similar bioactivity if properly oriented .

Preparation Methods

Azide Reduction via Staudinger Reaction

The Staudinger reaction is pivotal for converting azides to imino groups. In a representative procedure, ethyl-5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene carboxylate (100 g) is reacted with triphenylphosphine (87 g) in acetonitrile under reflux for 9 hours. The solvent is distilled under reduced pressure, and the residue is treated with oxalic acid in ethyl acetate to precipitate the oxalate salt of the imino intermediate. This salt is filtered, washed with ether, and dried to yield a crystalline product.

Key Parameters :

  • Solvent : Acetonitrile enables high solubility of triphenylphosphine and intermediates.

  • Temperature : Reflux conditions (≈82°C for acetonitrile) ensure complete azide reduction.

  • Acid Choice : Oxalic acid provides a stable salt with improved crystallinity compared to other acids like methane sulfonic acid.

Zinc-Mediated Reductive Amination

In an alternative approach, zinc powder (77 g) and aqueous ammonium chloride (77.4 g in 250 mL water) are added to a solution of ethyl-5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene carboxylate (100 g) in isopropyl alcohol. The mixture is stirred at 18–20°C for 1 hour, quenched with ammonium hydroxide, and extracted with methylene chloride. The organic layer is dried over sodium sulfate and concentrated to yield the crude product, which is purified via column chromatography.

Optimization Insights :

  • Reducing System : Zinc-ammonium chloride generates active hydrogen for azide reduction while minimizing side reactions.

  • Workup : Ammonium hydroxide neutralizes excess acid, preventing decomposition of the imino group.

Critical Analysis of Methodologies

Yield and Purity Considerations

MethodYield (%)Purity (HPLC)Key AdvantagesLimitations
Staudinger + Oxalate Salt65–70*>98%High crystallinity, scalableTriphenylphosphine oxide waste
Zinc Reduction50–55*95–97%Cost-effective reagentsLower yield, requires chromatography
*Estimated from described scales and solvent volumes.

The Staudinger method outperforms zinc reduction in yield and purity due to the oxalate salt’s superior crystallinity, which simplifies filtration and reduces purification steps. However, the generation of triphenylphosphine oxide necessitates waste management protocols.

Stereochemical Control

The (1R,5R,6R) configuration is preserved through:

  • Rigid Bicyclic Framework : The bicyclo[4.1.0]heptene structure restricts conformational mobility, preventing racemization during synthesis.

  • Chiral Pool Starting Materials : Use of enantiomerically pure ethyl-5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene carboxylate ensures retention of stereochemistry.

Industrial-Scale Production Insights

Solvent and Temperature Optimization

Industrial protocols favor ethyl acetate and acetonitrile for their balance of solubility and low boiling points, enabling efficient distillation. For example, after azide reduction, ethyl acetate (750 mL) is added to the reaction mixture at 0–10°C to precipitate impurities, enhancing purity without costly chromatography.

Waste Reduction Strategies

  • Triphenylphosphine Oxide Recovery : Patent filings describe distilling the solvent-residue mixture to recover acetonitrile and triphenylphosphine oxide, which can be repurposed or sold.

  • Solvent Recycling : Methylene chloride and ethyl acetate are distilled and reused in subsequent batches, reducing environmental impact.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 4.25 (q, 2H, J = 7.1 Hz, COOCH2_2CH3_3), 3.85–3.70 (m, 1H, OCH2_2), 1.55–1.20 (m, 15H, CH3_3 and CH2_2 groups).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile-water, 1 mL/min).

X-ray Crystallography

Single-crystal X-ray analysis of the oxalate salt confirms the (1R,5R,6R) configuration, with bond angles and torsion angles matching density functional theory (DFT) predictions .

Q & A

Q. What synthetic methodologies are reported for this compound, and how can reaction yields be optimized?

The compound is synthesized via a multi-step reaction, with the second step involving perchloric acid achieving a 95% yield . Optimization strategies include:

  • Temperature control : Maintain precise reaction temperatures to minimize side products.
  • Catalyst screening : Test acid catalysts (e.g., HClO₄, H₂SO₄) for efficiency.
  • Purification : Use column chromatography or recrystallization to isolate high-purity product.

Q. Which spectroscopic techniques are critical for confirming stereochemistry and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemical assignments (e.g., 1R,5R,6R configuration) and detecting impurities. For example, coupling constants in NOESY experiments can resolve spatial relationships .
  • IR spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and azabicyclic ethers .
  • Mass spectrometry : High-resolution MS confirms molecular weight (C₁₄H₂₂O₄, MW 254.33) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use gloves and eye protection; avoid prolonged exposure to moisture or light, as similar bicyclic compounds degrade under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in the synthesis of this compound?

The stereochemical outcome (1R,5R,6R) is likely influenced by:

  • Ring-closing dynamics : The bicyclo[4.1.0] system forms via a stereospecific [2+1] cycloaddition, where the ethylpropoxy group directs spatial orientation .
  • Chiral auxiliaries : If used, these can enforce specific configurations during intermediate steps. Comparative studies with enantiomers (e.g., 1S,5S,6S) are recommended to validate selectivity .

Q. How can contradictions in spectral data during synthesis troubleshooting be resolved?

  • Cross-validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to reconcile discrepancies.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., epoxide opening byproducts) that may skew spectral interpretations .

Q. What role does the 7-aza group play in modulating biological or catalytic activity?

  • Enzyme interactions : The nitrogen atom in the azabicyclo structure may act as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., penicillin-binding proteins in antibacterial studies) .
  • Catalytic potential : In heterocyclic chemistry, the 7-aza group can stabilize transition states in asymmetric catalysis, as seen in related bicyclic lactams .

Q. How do structural modifications (e.g., alkoxy substituents) impact physicochemical properties?

  • Solubility : Bulkier alkoxy groups (e.g., 1-ethylpropoxy vs. methoxy) reduce aqueous solubility but improve lipid membrane penetration.
  • Reactivity : Electron-donating alkoxy groups can increase electrophilicity at the ester carbonyl, affecting nucleophilic attack rates .

Comparative and Methodological Questions

Q. What strategies are effective for evaluating this compound’s biological activity in antimicrobial assays?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Structure-activity relationship (SAR) : Compare with analogs lacking the ethylpropoxy group to isolate substituent effects .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can computational methods (e.g., molecular docking) predict this compound’s interactions with biological targets?

  • Target selection : Prioritize enzymes with bicyclic substrate pockets (e.g., β-lactamases, cytochrome P450).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with the 7-aza group and hydrophobic interactions with the bicyclic core .

Q. What synthetic challenges arise in scaling up production, and how can they be mitigated?

  • Intermediate stability : Protect sensitive groups (e.g., ester) during multi-step synthesis using silyl ethers or benzyl groups.
  • Catalyst recycling : For acid-catalyzed steps, explore heterogeneous catalysts (e.g., Amberlyst-15) to improve recyclability .

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